2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-6-yl)acetamide
Description
This compound features a coumarin (chromen-2-one) core substituted with hydroxy (7-position), methyl (4- and 8-positions), and oxo (2-position) groups. The coumarin moiety is linked via an acetamide bridge to a 1H-indol-6-yl group. While direct biological data for this compound are unavailable, structurally related analogs exhibit diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
Molecular Formula |
C21H18N2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C21H18N2O4/c1-11-15-5-6-18(24)12(2)20(15)27-21(26)16(11)10-19(25)23-14-4-3-13-7-8-22-17(13)9-14/h3-9,22,24H,10H2,1-2H3,(H,23,25) |
InChI Key |
PIGZPJJAJABZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Molecular Formula : C22H18N2O4 (inferred from IUPAC name).
- Key Features :
- Coumarin core with 7-OH, 4,8-diCH3, and 2-oxo substituents.
- Acetamide linker to indole (6-position).
- Potential Interactions: Hydroxy and carbonyl groups enable hydrogen bonding; methyl groups enhance lipophilicity .
Comparable Compounds
A. Chromen-Indole Acetamides 1. 2-(6-Chloro-4-methyl-2-oxo-chromen-7-yl)oxy-N-[2-(1H-indol-3-yl)ethyl]acetamide () - Molecular Formula: C22H19ClN2O3. - Key Differences: - Chloro substituent at coumarin 6-position vs. hydroxy at 7-position. - Indole attached via ethyl linker at 3-position vs. direct acetamide linkage at 6-position.
B. Triazole-Linked Acetamides ()
2. N-(p-tolyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7j)
- Molecular Formula : C22H21N4O2.
- Key Features :
- Triazole ring and naphthalene substituent.
- Methyl-substituted aryl group.
- Comparison : The triazole introduces additional hydrogen-bonding sites (N-H) and π-stacking capacity, differing from the coumarin-indole system .
C. Indole-3-Acetamides ()
3. 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide
- Key Features :
- Direct indole-3-yl to acetamide linkage.
- Long alkyl chain (octyloxy) enhances lipophilicity.
- Impact : Lacks the coumarin core, reducing planar aromatic interactions but improving membrane permeability .
Key Observations :
- The target compound’s hydroxy group (3300–3500 cm⁻¹ in IR) distinguishes it from chloro-substituted analogs.
- Triazole-containing analogs (e.g., 7j) show distinct NMR signals for triazole protons (δ 8.32–8.34) .
Physicochemical and Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
